N-tert-Butylglycine hydrochloride chemical properties
N-tert-Butylglycine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylglycine hydrochloride, a derivative of the simplest amino acid, glycine, is a key building block in modern organic and medicinal chemistry. Its strategic importance lies in the presence of the bulky tert-butyl group on the nitrogen atom, which imparts unique steric and electronic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butylglycine hydrochloride, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in pharmaceutical development.
Chemical and Physical Properties
N-tert-Butylglycine hydrochloride is a white to pale cream crystalline solid.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-tert-Butylglycine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][4][5] |
| Molecular Weight | 167.63 g/mol | [3][4][5][6] |
| CAS Number | 6939-23-7 | [3][4][6] |
| Appearance | White to pale cream crystalline powder/solid | [1][2][7] |
| Melting Point | 223-224 °C | [3][4][7] |
| Solubility | Soluble in water and alcohol. | [7] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Spectral Data
The structural elucidation of N-tert-Butylglycine hydrochloride is supported by various spectroscopic techniques.
Table 2: Spectral Data of N-tert-Butylglycine Hydrochloride
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Conforms to standard spectra. | [1][2] |
| ¹³C NMR | Spectral data available on PubChem. | [8] |
| FT-IR | ATR-IR spectrum available on PubChem. | [5] |
| Mass Spectrometry | Data not explicitly found in searches. |
Experimental Protocols
Synthesis of N-tert-Butylglycine Hydrochloride
The primary route for the synthesis of N-tert-Butylglycine hydrochloride involves the reaction of N-tert-butylglycine with hydrogen chloride.[7] A more detailed industrial process involves the synthesis of a precursor, tert-butyl glycinate, followed by N-alkylation and subsequent hydrolysis and salt formation. A general laboratory-scale synthesis protocol is outlined below.
Materials:
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Glycine
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tert-Butanol
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Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
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tert-Butylamine
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A suitable solvent (e.g., Dichloromethane, Toluene)
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Hydrochloric acid (ethanolic or gaseous)
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Sodium bicarbonate or other suitable base
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Anhydrous sodium sulfate
Procedure:
-
Esterification of Glycine: Glycine is reacted with an excess of tert-butanol in the presence of a strong acid catalyst. The mixture is heated to reflux for several hours to form glycine tert-butyl ester. The reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Extraction: Upon completion, the reaction mixture is cooled, and the excess tert-butanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude glycine tert-butyl ester.
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N-Alkylation: The crude glycine tert-butyl ester is dissolved in a suitable solvent, and tert-butylamine is added. The reaction is stirred at room temperature.
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Hydrolysis and Salt Formation: The resulting N-tert-butylglycine tert-butyl ester is then hydrolyzed under acidic conditions to cleave the ester group. Finally, treatment with hydrochloric acid (either ethanolic HCl or by bubbling HCl gas) yields N-tert-Butylglycine hydrochloride as a precipitate, which can be collected by filtration, washed with a cold solvent, and dried.
Purification:
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Chemical Reactivity and Stability
N-tert-Butylglycine hydrochloride is a stable crystalline solid under normal laboratory conditions.[7] Its reactivity is primarily centered around the carboxylic acid and the secondary amine functionalities.
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Esterification: The carboxylic acid group can be esterified under acidic conditions with various alcohols.
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Amide Bond Formation: The secondary amine can react with activated carboxylic acids or acyl chlorides to form amide bonds. This reactivity is central to its use in peptide synthesis.
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Stability: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. It is incompatible with strong oxidizing agents.
Applications in Research and Development
The primary application of N-tert-Butylglycine hydrochloride is as a crucial intermediate in the synthesis of the glycylcycline antibiotic, Tigecycline .[3][6] Tigecycline is a broad-spectrum antibiotic used to treat complicated skin and intra-abdominal infections, as well as community-acquired bacterial pneumonia. The N-tert-butylglycine moiety is a key structural component of the Tigecycline molecule.
Furthermore, N-tert-Butylglycine and its derivatives are utilized in peptide synthesis .[9] The tert-butyl group provides steric hindrance that can influence the conformation of the resulting peptide.
Visualizations
Synthesis Workflow of N-tert-Butylglycine Hydrochloride
The following diagram illustrates a typical workflow for the synthesis of N-tert-Butylglycine hydrochloride.
Caption: Synthesis workflow for N-tert-Butylglycine hydrochloride.
Role in Peptide Synthesis
This diagram illustrates the role of an N-protected N-tert-butylglycine derivative as a building block in solid-phase peptide synthesis (SPPS).
Caption: Role of N-tert-butylglycine in peptide synthesis.
Biological Activity and Signaling Pathways
Extensive literature searches did not reveal any evidence of N-tert-Butylglycine hydrochloride directly participating in or modulating specific biological signaling pathways. Its primary biological relevance is as a precursor to pharmacologically active molecules, such as Tigecycline. The biological activity of Tigecycline is well-established and involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. However, this activity is a property of the final drug molecule and not of the N-tert-Butylglycine hydrochloride intermediate itself.
Conclusion
N-tert-Butylglycine hydrochloride is a valuable and versatile building block in synthetic chemistry, with its most notable application being in the manufacture of the antibiotic Tigecycline. This guide has provided a detailed overview of its chemical and physical properties, along with a general protocol for its synthesis. While its direct biological activity appears to be limited, its role as a key intermediate underscores its importance in the development of life-saving pharmaceuticals. Future research may uncover novel applications for this and related sterically hindered amino acid derivatives.
References
- 1. N-tert-Butylglycine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. apicule.com [apicule.com]
- 4. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 5. N-tert-Butylglycine hydrochloride | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
